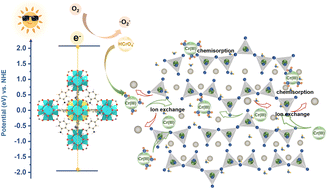Removal of total chromium in wastewater via simultaneous photocatalysis and adsorption using calcium silicate hydrate-based composites†
Journal of Materials Chemistry A Pub Date: 2023-10-19 DOI: 10.1039/D3TA05384A
Abstract
Converting Cr(VI) to Cr(III) and subsequent precipitation of Cr(III) represents an efficient approach for wastewater treatment. Although it is possible to eliminate Cr(III) by adjusting the pH to elicit precipitation, this method is expensive and can lead to secondary pollution. Herein, we report a composite (C-S-U) composed of calcium silicate hydrate (C-S-H) and UiO-66-NH2 nanoparticles (UN NPs). We demonstrated a remarkable synergistic effect for the purification of total chromium concentration (Cr(T)) attributed to the affinity of Cr(III) to C-S-H, coupled with the Cr(III) sorption-enhanced photocatalysis. C-S-U exhibited a significantly enhanced photocatalytic rate (0.052 min−1) for Cr(VI) but also delivered outstanding sorption capacity (217.9 mg g−1) towards Cr(III). Cr(T) could be reduced to an ultra-low level (∼0.007 mg L−1) within 90 min. Meanwhile, regeneration of Cr(III)-passivated C-S-U and Cr recollection was achieved. Electrochemical analysis and X-ray photoelectron spectroscopy were undertaken to reveal the mechanism of removal.


Recommended Literature
- [1] Front cover
- [2] Inside front cover
- [3] Selective and general exhaustive cross-coupling of di-chloroarenes with a deficit of nucleophiles mediated by a Pd–NHC complex†
- [4] Molecular association induced by flow in solutions of some macromolecular polyelectrolytes
- [5] Contents
- [6] A structural study of alkaline earth metal complexes with hybrid disila-crown ethers†
- [7] Journal of the Royal Institute of Chemistry. July 1958
- [8] A sustainable viscosity-sensitive isoliquiritigenin-based molecular sensor for liquid food safety inspection†
- [9] Formation of lanthanide luminescent di-metallic helicates in solution using a bis-tridentate (1,2,3-triazol-4-yl)-picolinamide (tzpa) ligand†
- [10] The role of hydroxygeraniol and hydroxynerol in the biosynthesis of loganin and indole alkaloids

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 14674-74-9
-
CAS no.: 174064-00-7









